

The Isoform Selectivity of PIK-75 Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	PIK-75 hydrochloride	
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This technical guide provides an in-depth analysis of the isoform selectivity of **PIK-75 hydrochloride**, a potent inhibitor of the phosphoinositide 3-kinase (PI3K) family. This document summarizes key quantitative data, details common experimental protocols for assessing PI3K activity, and visualizes the relevant signaling pathways and experimental workflows.

Introduction

PIK-75 hydrochloride is a well-characterized inhibitor of the PI3K signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in cancer and other diseases, making PI3K isoforms attractive therapeutic targets. PIK-75 exhibits notable selectivity for the p110α isoform of Class I PI3Ks, which is frequently mutated in various human cancers.[1][2] Understanding the isoform selectivity profile of inhibitors like PIK-75 is paramount for elucidating their mechanism of action and predicting both on-target efficacy and potential off-target effects.

Data Presentation: Inhibitory Activity of PIK-75

The following tables summarize the half-maximal inhibitory concentrations (IC50) of PIK-75 against Class I PI3K isoforms and other key kinases. This quantitative data highlights the compound's potent and selective inhibition of $p110\alpha$.



Table 1: PIK-75 IC50 Values for Class I PI3K Isoforms

Target Isoform	IC50 (nM)	Fold Selectivity vs. p110α
p110α	5.8	1x
p110β	1300	>200x
р110у	76	~13x
p110δ	510	~88x

Data compiled from multiple sources.[3][4][5]

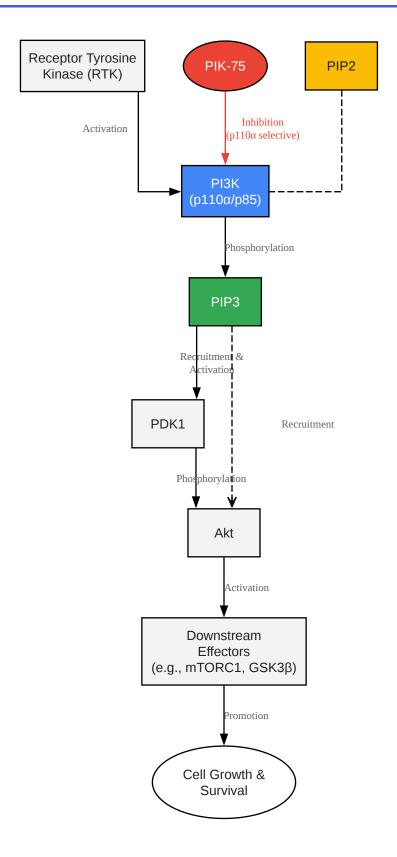
Table 2: PIK-75 IC50 Values for Other Kinases

Target Kinase	IC50 (nM)	Notes
DNA-PK	2	Potent off-target inhibition.[3]

Signaling Pathway and Mechanism of Action

PIK-75 exerts its effects by inhibiting the catalytic activity of PI3K isoforms, primarily p110α. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a cascade of proteins involved in cell survival and proliferation.[6]





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PI3K/Akt signaling pathway with PIK-75 inhibition point.

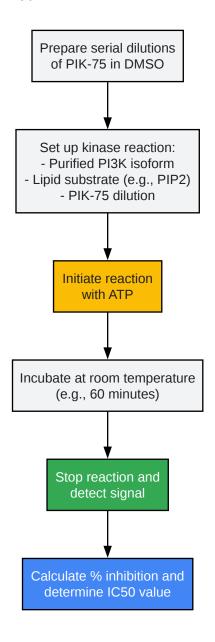


Experimental Protocols

The determination of PI3K isoform selectivity is typically achieved through in vitro biochemical assays. These assays measure the enzymatic activity of purified PI3K isoforms in the presence of varying concentrations of the inhibitor. Below are detailed methodologies for common assays.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a PI3K inhibitor.



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General workflow for PI3K inhibitor IC50 determination.

Representative Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. This method is highly sensitive and suitable for high-throughput screening.

Materials:

- Purified recombinant PI3K enzymes (p110α, β, y, δ)
- PIK-75 hydrochloride
- Lipid substrate (e.g., PIP2)
- ATP
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- Kinase reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)
- · White, opaque 384-well microplates

Procedure:

- Compound Preparation: Prepare a serial dilution of PIK-75 hydrochloride in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
- Kinase Reaction Setup:
 - In a 384-well plate, add 0.5 μl of the diluted PIK-75 or vehicle (DMSO) control.
 - Add 4 μl of a mixture containing the PI3K enzyme and the lipid substrate in kinase reaction buffer.



- Reaction Initiation: Start the kinase reaction by adding 0.5 μl of ATP solution. The final ATP concentration should be close to the Km value for the specific isoform, if known.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- Reaction Termination and ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well. This
 will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate at
 room temperature for 40 minutes.
- ADP to ATP Conversion and Signal Generation: Add 10 μl of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence using a plate-reading luminometer.
- Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each PIK-75 concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.

Alternative Protocol: Adapta™ Universal Kinase Assay (TR-FRET)

The Adapta™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay that detects ADP formation.

Principle: The assay involves a kinase reaction followed by the addition of a detection solution containing a europium (Eu)-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA to stop the reaction. ADP produced by the kinase competes with the tracer for binding to the antibody. High kinase activity leads to high ADP levels, displacement of the tracer, and a low TR-FRET signal. Conversely, inhibition of the kinase results in low ADP production and a high TR-FRET signal.

General Steps:



- Perform the kinase reaction in a similar manner to the ADP-Glo™ assay, incubating the enzyme, substrate, and inhibitor.
- Stop the reaction by adding the detection solution containing EDTA, Eu-anti-ADP antibody, and the Alexa Fluor® 647-ADP tracer.
- Incubate for at least 30 minutes at room temperature to allow the detection reagents to reach equilibrium.
- Read the TR-FRET signal on a compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor® 647) wavelengths.
- The ratio of the acceptor to donor emission is used to calculate the percent inhibition and subsequently the IC50 value.

Conclusion

PIK-75 hydrochloride is a potent inhibitor of the p110α isoform of PI3K, with significant selectivity over other Class I isoforms. Its inhibitory profile, which also includes potent activity against DNA-PK, should be carefully considered when designing experiments and interpreting results. The biochemical assays detailed in this guide provide robust methods for characterizing the potency and selectivity of PI3K inhibitors, which is a critical step in the development of targeted therapies for cancer and other diseases driven by aberrant PI3K signaling.

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